

# In-Depth Technical Guide: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

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## Compound of Interest

*Compound Name:* 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

*Cat. No.:* B1302678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2-Dibromo-1-methylcyclopropanecarboxylic acid**, its synthesis, and a discussion of the known biological activities of related compounds, highlighting its potential in drug discovery and development.

## Core Chemical and Physical Properties

**2,2-Dibromo-1-methylcyclopropanecarboxylic acid** is a halogenated derivative of cyclopropanecarboxylic acid. The presence of the gem-dibromocyclopropane moiety confers unique structural and electronic properties to the molecule, making it an interesting building block for organic synthesis and medicinal chemistry.

## Structural and Chemical Data

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	257.91 g/mol	[1]
IUPAC Name	2,2-dibromo-1-methylcyclopropane-1-carboxylic acid	[1]
CAS Number	5365-21-9	[1]
Canonical SMILES	<chem>CC1(C(=O)O)C1(Br)Br</chem>	[1]
InChI Key	QPIUEPZQJYZZPJ-UHFFFAOYSA-N	[1]

## Predicted Physical Properties

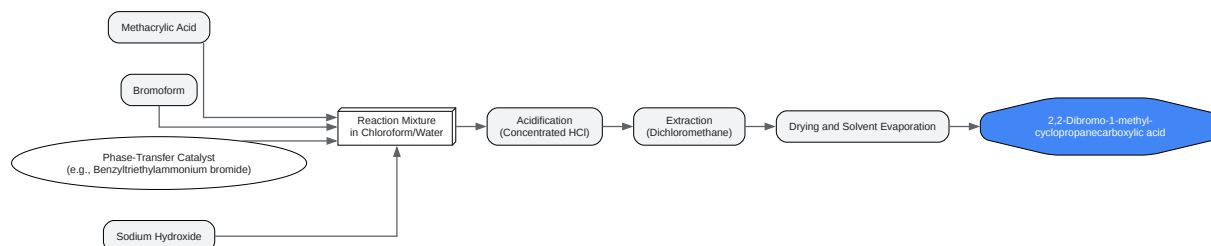
While experimental data for some physical properties are not readily available in the literature, the following table summarizes predicted values.

Property	Predicted Value
Boiling Point	289.3 ± 40.0 °C at 760 mmHg
Density	2.3 g/cm <sup>3</sup>
Refractive Index	1.640
Flash Point	128.8 ± 27.3 °C
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C

## Synthesis and Experimental Protocol

A general and efficient method for the synthesis of **2,2-Dibromo-1-methylcyclopropanecarboxylic acid** involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.

## Synthesis Workflow



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Caption: Synthesis workflow for **2,2-Dibromo-1-methylcyclopropanecarboxylic acid**.

## Detailed Experimental Protocol

Materials:

- Methacrylic acid
- Bromoform
- Chloroform
- Benzyltriethylammonium bromide (or other suitable phase-transfer catalyst)
- 30% Sodium hydroxide solution
- Concentrated hydrochloric acid
- Dichloromethane

- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine methacrylic acid and chloroform.
- **Addition of Reagents:** To the stirred solution, add the phase-transfer catalyst (e.g., benzyltriethylammonium bromide) followed by the bromoform.
- **Reaction Execution:** Slowly add a 30% solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The reaction is typically carried out at room temperature for several hours.
- **Work-up:** After the reaction is complete, as monitored by thin-layer chromatography (TLC), the layers are separated. The aqueous layer is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.
- **Extraction:** The acidified aqueous layer is extracted multiple times with dichloromethane.
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Spectroscopic Properties (Predicted)

While experimental spectra for **2,2-Dibromo-1-methylcyclopropanecarboxylic acid** are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (two doublets or a more complex multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically  $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display distinct signals for the carboxylic carbon, the quaternary carbon attached to the methyl group, the carbon bearing the two bromine atoms, the methyl carbon, and the methylene carbon of the cyclopropane ring. The carbon atom attached to the bromine atoms is expected to be significantly shifted downfield.

## Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$  due to hydrogen bonding.<sup>[2][3]</sup> A strong and sharp C=O stretching absorption is expected in the region of 1710-1760  $\text{cm}^{-1}$ .<sup>[2][3]</sup>

## Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification. Fragmentation would likely involve the loss of the carboxyl group and bromine atoms.

## Potential Applications in Drug Development and Biological Activity of Related Compounds

Currently, there is a lack of specific studies on the biological activity of **2,2-Dibromo-1-methylcyclopropanecarboxylic acid**. However, the cyclopropane ring is a recurring motif in a variety of biologically active molecules, and gem-dihalocyclopropanes are versatile synthetic intermediates. This suggests that **2,2-Dibromo-1-methylcyclopropanecarboxylic acid** could serve as a valuable scaffold for the development of novel therapeutic agents.

## General Biological Activities of Cyclopropane Derivatives

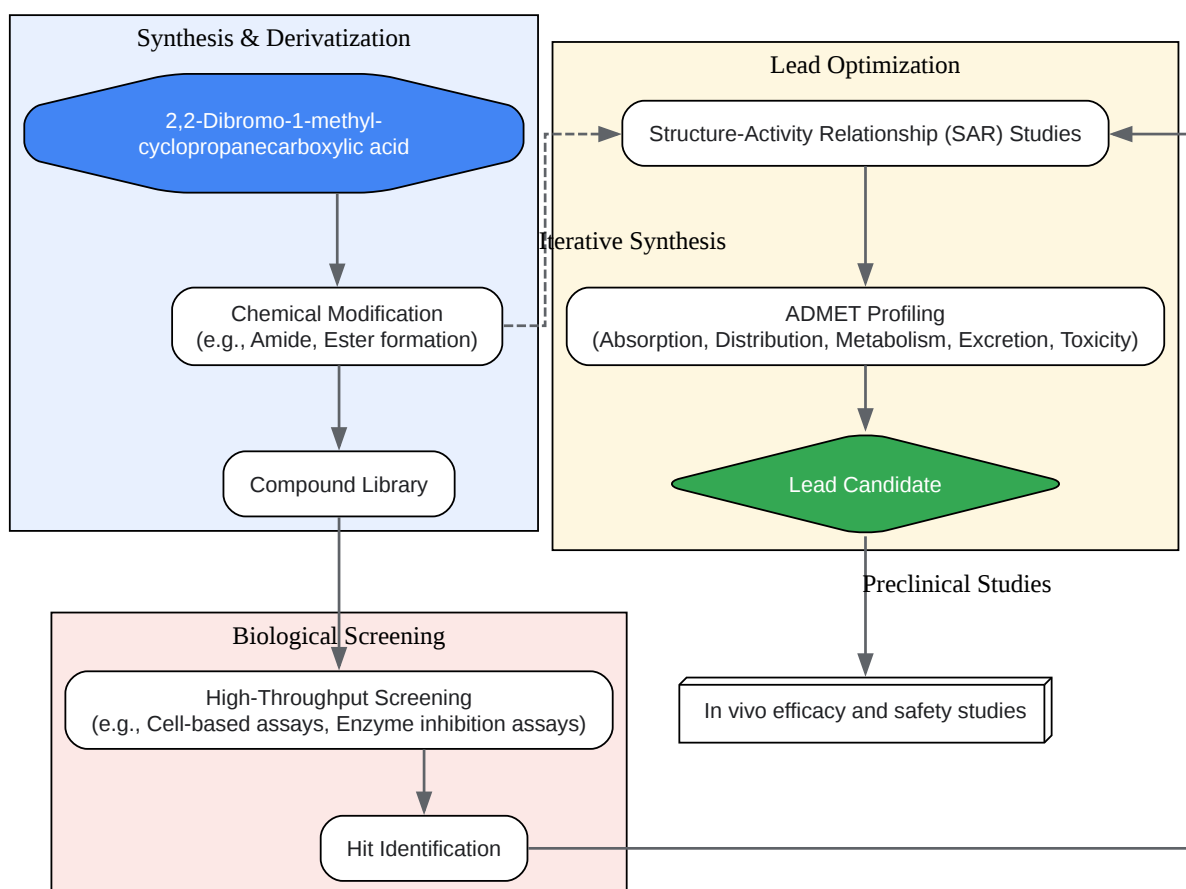
Cyclopropane-containing compounds have demonstrated a wide range of biological activities, including:

- **Enzyme Inhibition:** The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potent enzyme inhibitors. For instance, cyclopropylamines have been studied as inactivators of monoamine oxidase (MAO).<sup>[4]</sup>

- **Anticancer Activity:** Some cyclopropanone derivatives have shown significant biological activity against various cancer cell lines, including triple-negative breast cancer and melanoma.
- **Antimicrobial and Antiviral Properties:** The unique structural features of cyclopropanes have been incorporated into compounds with antibacterial, antifungal, and antiviral activities.

## Logical Pathway for Investigating Biological Potential

The exploration of the biological potential of **2,2-Dibromo-1-methylcyclopropanecarboxylic acid** and its derivatives would logically follow a standard drug discovery workflow.



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Caption: A logical workflow for the biological evaluation of the title compound.

Disclaimer: This document is intended for informational purposes for a technical audience of researchers, scientists, and drug development professionals. The information on predicted properties and potential applications is based on existing scientific literature for related compounds and should be experimentally verified. **2,2-Dibromo-1-**

**methylcyclopropanecarboxylic acid** is for research use only and not intended for diagnostic or therapeutic use.[5]

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## References

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